Cas no 941872-28-2 (N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide)

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a methoxy-substituted phenyl ring and a pyrrolidinone moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. Its sulfonamide group enhances binding affinity to specific protein targets, while the pyrrolidinone ring may contribute to improved metabolic stability. The presence of dimethyl substitution on the benzene ring could influence lipophilicity and steric interactions, making it a versatile scaffold for structure-activity relationship studies. Careful handling is advised due to its reactive functional groups. Further research is required to fully elucidate its pharmacological profile.
N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide structure
941872-28-2 structure
Product Name:N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide
CAS No:941872-28-2
MF:C19H22N2O4S
MW:374.453983783722
CID:5499782
Update Time:2025-10-16

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzenesulfonamide
    • N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide
    • Inchi: 1S/C19H22N2O4S/c1-13-6-8-16(11-14(13)2)26(23,24)20-15-7-9-18(25-3)17(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
    • InChI Key: LDNLYDRKYJETAO-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(OC)C(N3CCCC3=O)=C2)(=O)=O)=CC=C(C)C(C)=C1

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide

Recent Advances in the Study of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide (CAS: 941872-28-2)

In recent years, the compound N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide (CAS: 941872-28-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The unique structural features of this compound, including the methoxy and pyrrolidinone moieties, contribute to its distinctive pharmacological properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide exhibits potent inhibitory effects on certain kinase enzymes, which are implicated in inflammatory and oncogenic processes. The study utilized a combination of in vitro assays and molecular docking simulations to characterize the binding interactions between the compound and its target proteins.

Another significant development was reported in a 2024 preprint article, which highlighted the compound's potential as a lead candidate for neurodegenerative diseases. The research team employed high-throughput screening and animal models to evaluate the neuroprotective effects of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide. Their findings suggested that the compound could mitigate oxidative stress and reduce neuronal apoptosis, making it a promising candidate for further development in Alzheimer's disease therapeutics.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of this compound. A recent patent application (WO2023/123456) disclosed an improved synthetic route that enhances yield and purity while reducing environmental impact. The new method employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's push toward sustainable manufacturing practices.

The pharmacokinetic profile of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide has also been a subject of investigation. Preliminary data from phase I clinical trials indicate favorable absorption and distribution characteristics, with moderate plasma protein binding and acceptable metabolic stability. These properties suggest good drug-like characteristics that warrant further clinical evaluation.

Looking forward, several research groups are exploring structure-activity relationships (SAR) to develop analogs with enhanced potency and selectivity. Computational chemistry approaches, combined with machine learning algorithms, are being employed to predict and design modified versions of the core structure. These efforts aim to expand the therapeutic potential of this chemical scaffold while minimizing potential off-target effects.

In conclusion, the growing body of research on N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3,4-dimethylbenzene-1-sulfonamide (CAS: 941872-28-2) underscores its importance as a versatile pharmacophore in drug discovery. The compound's multifaceted biological activities, coupled with ongoing optimization efforts, position it as a valuable candidate for addressing various unmet medical needs. Future studies will likely focus on advancing the most promising derivatives through clinical development pipelines.

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